An In-depth Technical Guide to the Mechanism of Action of Ningetinib Tosylate
An In-depth Technical Guide to the Mechanism of Action of Ningetinib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib Tosylate, also known as TQB3804, is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) demonstrating a dual mechanism of action. It functions as a multi-kinase inhibitor, targeting key drivers of oncogenesis and angiogenesis, including c-MET, VEGFR2, Axl, and FLT3. Concurrently, it operates as a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, specifically designed to overcome resistance to third-generation TKIs mediated by the C797S mutation. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of Ningetinib Tosylate, including detailed experimental protocols, extensive quantitative data, and visual representations of the signaling pathways involved.
Introduction
Ningetinib Tosylate has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. Its unique ability to inhibit a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and survival, coupled with its efficacy against drug-resistant EGFR mutations, positions it as a versatile candidate for the treatment of various solid tumors and hematological malignancies. This document serves as a technical resource for researchers and drug development professionals, offering a deep dive into the molecular mechanisms underpinning the therapeutic potential of Ningetinib Tosylate.
Dual Mechanism of Action
Ningetinib Tosylate's primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of its target RTKs. This disrupts the phosphorylation cascade of downstream signaling pathways, ultimately leading to the inhibition of cell growth, survival, and metastasis.[1] The dual nature of its activity is a key attribute, addressing both primary oncogenic drivers and mechanisms of acquired resistance.
Multi-Kinase Inhibition
Ningetinib Tosylate demonstrates potent inhibitory activity against a panel of RTKs crucial for tumor progression:
-
c-MET (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-MET is associated with poor prognosis in several cancers. Ningetinib's inhibition of c-MET blocks downstream signaling pathways that promote cell proliferation, invasion, and angiogenesis.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR2 is a critical target for anti-cancer therapies. By inhibiting VEGFR2, Ningetinib disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.
-
Axl: Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs and is implicated in tumor cell survival, invasion, and resistance to therapy. Ningetinib's activity against Axl suggests its potential to overcome certain forms of drug resistance.
-
FLT3 (Fms-like Tyrosine Kinase 3): Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers in acute myeloid leukemia (AML). Ningetinib has shown significant efficacy in preclinical models of FLT3-ITD positive AML.
Fourth-Generation EGFR Inhibition
The emergence of the C797S mutation in EGFR is a primary mechanism of resistance to third-generation EGFR TKIs like osimertinib in non-small cell lung cancer (NSCLC). Ningetinib Tosylate (TQB3804) was specifically designed to overcome this resistance by effectively inhibiting EGFR harboring the C797S mutation, including the double and triple mutant forms.[2]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of Ningetinib Tosylate against its key kinase targets and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Ningetinib Tosylate (IC50)
| Kinase Target | IC50 (nM) |
| c-MET | 6.7[3] |
| VEGFR2 | 1.9[3] |
| Axl | <1.0[3] |
| FLT3-ITD | 1.64 (MV4-11 cells)[4] |
| FLT3-ITD | 3.56 (MOLM13 cells)[4] |
| EGFRd746-750/T790M/C797S | 0.46[1][2][5][6] |
| EGFRL858R/T790M/C797S | 0.13[1][2][5][6] |
| EGFRd746-750/T790M | 0.26[1][2][5][6] |
| EGFRL858R/T790M | 0.19[1][2][5][6] |
| EGFRWT | 1.07[1][2][5][6] |
Table 2: Anti-Proliferative Activity of Ningetinib Tosylate (IC50)
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64[4] |
| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56[4] |
| Ba/F3 | - | EGFRd746-750/T790M/C797S | 26.8[2][5][6] |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFRL858R/T790M | 163[2][5][6] |
| PC-9 | Non-Small Cell Lung Cancer | EGFRdel19 | 45[2][5][6] |
| A431 | Epidermoid Carcinoma | EGFRWT | 147[2][5][6] |
| HUVEC (HGF-stimulated) | - | - | 8.6[3] |
| HUVEC (VEGF-stimulated) | - | - | 6.3[3] |
Signaling Pathways
Ningetinib Tosylate exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its target kinases.
FLT3 Signaling Pathway
In FLT3-ITD positive AML, the constitutive activation of FLT3 leads to the activation of several downstream pathways, including STAT5, AKT, and ERK, which promote leukemia cell proliferation and survival. Ningetinib effectively inhibits the phosphorylation of FLT3 and these downstream effectors.[4][7]
EGFR Signaling Pathway
In NSCLC with EGFR mutations, the aberrant activation of EGFR drives tumor growth through pathways like PI3K/AKT and MAPK/ERK. Ningetinib (TQB3804) inhibits the phosphorylation of mutant EGFR, including the resistant C797S variant, thereby blocking these downstream signals.[2]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of Ningetinib Tosylate.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ningetinib against purified kinase enzymes.
-
General Protocol:
-
Recombinant kinase enzymes (e.g., c-MET, VEGFR2, Axl, various EGFR mutants) are incubated with a specific substrate and ATP in a kinase reaction buffer.
-
Ningetinib Tosylate is added at various concentrations to determine its inhibitory effect.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative effect of Ningetinib on cancer cell lines.
-
General Protocol:
-
Cancer cell lines (e.g., MV4-11, MOLM13, Ba/F3, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Ningetinib Tosylate for a specified period (typically 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which quantifies the metabolic activity of viable cells.
-
IC50 values are determined by analyzing the dose-response curves.
-
Western Blot Analysis
-
Objective: To investigate the effect of Ningetinib on the phosphorylation status of target kinases and their downstream signaling proteins.
-
General Protocol:
-
Cancer cells are treated with Ningetinib Tosylate at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-FLT3, FLT3, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of Ningetinib Tosylate in animal models.
-
General Protocol:
-
Human cancer cells (e.g., Ba/F3 with EGFR mutations, MOLM13) are subcutaneously or intravenously injected into immunodeficient mice (e.g., nude or NSG mice).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Ningetinib Tosylate is administered orally at specified doses and schedules.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting, to confirm target engagement.
-
Efficacy is assessed by comparing tumor growth inhibition and survival rates between the treated and control groups.
-
Clinical Development
Ningetinib Tosylate (TQB3804) is currently being evaluated in clinical trials for the treatment of advanced solid tumors. A Phase I clinical trial (NCT04128085) has been initiated to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.[2] Additionally, a Phase 1 clinical trial of ningetinib in patients with acute myeloid leukemia has been conducted, although it is now closed.[8]
Conclusion
Ningetinib Tosylate is a novel tyrosine kinase inhibitor with a compelling dual mechanism of action. Its ability to potently inhibit multiple key oncogenic drivers, including c-MET, VEGFR2, Axl, and FLT3, combined with its efficacy against treatment-resistant EGFR C797S mutations, underscores its significant therapeutic potential. The preclinical data presented in this guide provide a strong rationale for its continued clinical development in a range of solid tumors and hematological malignancies. The ongoing clinical trials will be crucial in further defining the safety and efficacy profile of this promising targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ningetinib - My Cancer Genome [mycancergenome.org]
